molecular formula C15H17N3O3 B6443967 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640842-19-7

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6443967
CAS No.: 2640842-19-7
M. Wt: 287.31 g/mol
InChI Key: RAUYVNAXGKVBCH-UHFFFAOYSA-N
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Description

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a pyridine ring substituted with a carboxamide group and an azetidine moiety linked to a methylfuran group, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Methylfuran Group: The 5-methylfuran-2-ylmethyl group is introduced via alkylation reactions, often using methylfuran derivatives and suitable alkylating agents.

    Coupling with Pyridine-2-carboxamide: The final step involves coupling the azetidine derivative with pyridine-2-carboxamide. This can be achieved through nucleophilic substitution or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group or the azetidine ring, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized furan compounds, and reduced azetidine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the azetidine and furan moieties contributes to its bioactivity and pharmacokinetic properties.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and biological responses. Key pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-3-carboxamide
  • 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-sulfonamide
  • 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-thiocarboxamide

Uniqueness

Compared to similar compounds, 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxamide group at the 2-position of the pyridine ring, combined with the azetidine and furan moieties, provides a unique scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

4-[1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-2-3-12(20-10)7-18-8-13(9-18)21-11-4-5-17-14(6-11)15(16)19/h2-6,13H,7-9H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUYVNAXGKVBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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